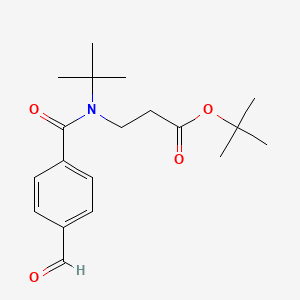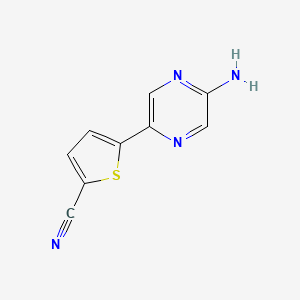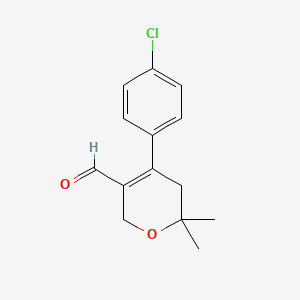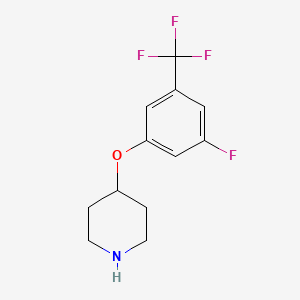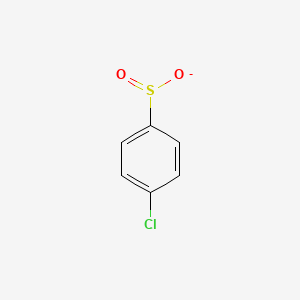![molecular formula C11H11NS2 B8685500 7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an organic compound with the molecular formula C11H11NS2 and a molecular weight of 221.34 g/mol . This compound belongs to the class of dithienopyrroles, which are known for their unique electronic properties and are widely used in organic electronics and photovoltaic materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :
Starting Materials: The synthesis begins with commercially available bromothiophene precursors.
Cadogan Reaction: This reaction is used to form the central pyrrole ring.
Buchwald-Hartwig-Type Aminations: These aminations are also employed to construct the central pyrrole ring.
Industrial Production Methods
While specific industrial production methods for 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are not widely documented, the synthesis generally follows the same principles as the laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
科学研究应用
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including :
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Photovoltaic Materials: It is used in the development of organic solar cells due to its excellent electronic properties.
Biological Research: It is used in the study of biological systems and as a probe in various biochemical assays.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with molecular targets and pathways in electronic and photovoltaic applications . The compound’s unique electronic properties, such as its ability to donate and accept electrons, make it an excellent candidate for use in organic semiconductors and solar cells. The molecular targets include various electron-rich and electron-deficient sites within the material, which facilitate charge transfer and energy conversion .
相似化合物的比较
Similar Compounds
Some similar compounds to 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole include :
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): The parent compound without the propyl group.
N-Alkyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with various alkyl groups.
N-Acyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with acyl groups.
Pyrrolo[3,2-d4,5-d’]bisthiazole (PBTz): A fused DTP derivative.
Uniqueness
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its propyl group, which enhances its solubility and processability compared to its parent compound and other derivatives. This makes it particularly useful in the development of advanced materials for organic electronics and photovoltaic applications .
属性
分子式 |
C11H11NS2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC 名称 |
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C11H11NS2/c1-2-5-12-8-3-6-13-10(8)11-9(12)4-7-14-11/h3-4,6-7H,2,5H2,1H3 |
InChI 键 |
UYUXDVLWCSWSLX-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C3=C1C=CS3)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


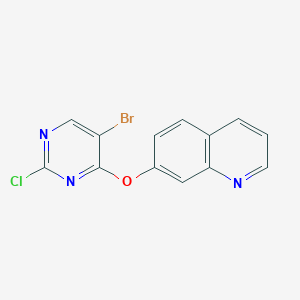
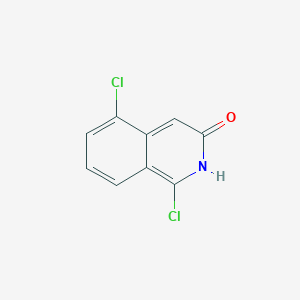
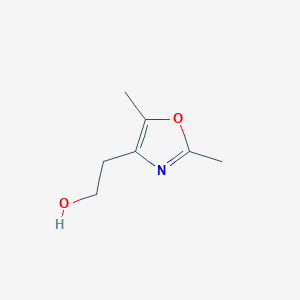
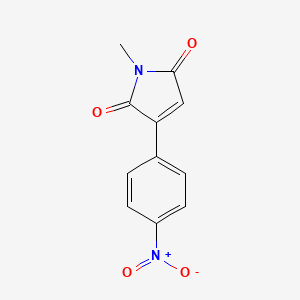
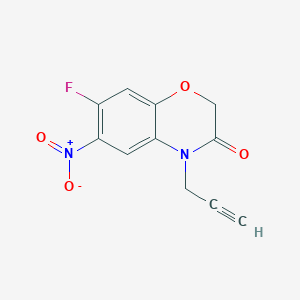
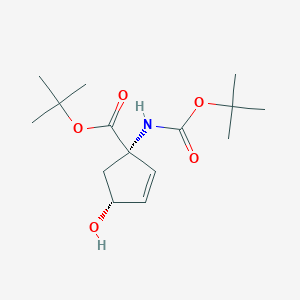
![7h-Pyrrolo[2,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8685453.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
